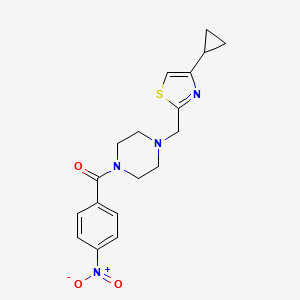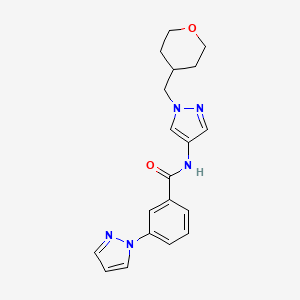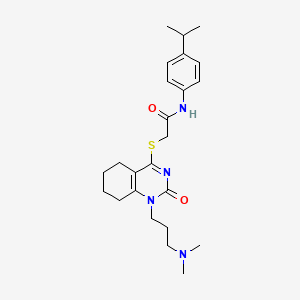![molecular formula C25H27N5O3 B2811877 9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848208-17-3](/img/structure/B2811877.png)
9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Purinediones : A study described the synthesis of various purinediones, including compounds similar to the one . These purinediones were synthesized using different methods, highlighting the versatility and adaptability of these compounds in chemical synthesis (Šimo et al., 1995).
Efficient Synthesis Techniques : Another research focused on the efficient synthesis of dihydropyrimidines, closely related to the compound of interest. This study emphasizes the importance of developing new methods for synthesizing complex molecules like purinediones (Carvalho et al., 2007).
Biological Activities and Applications
Anti-inflammatory Activity : Research has shown that substituted analogues of purine-diones exhibit anti-inflammatory activity. This finding is significant as it opens up potential therapeutic applications for these compounds in treating chronic inflammation (Kaminski et al., 1989).
Novel Synthesis Methods for Chromenopyrimidines : A study explored new methods for synthesizing chromenopyrimidines, highlighting the potential of purinediones in creating diverse pharmaceutical compounds with various biological activities (Osyanin et al., 2014).
Structural and Crystallographic Studies
Crystal Structure Analysis : Research on similar compounds, such as decahydroacridin-diones, has provided insights into the molecular and crystal structures of these types of molecules. This is crucial for understanding the chemical and physical properties of purinediones (Wang et al., 2011).
Molecular Modelling and Anticancer Activity : Studies have also focused on designing, synthesizing, and testing purine-diones for anticancer activity. This highlights the potential of these compounds in the development of new anticancer drugs (Hayallah, 2017).
Mecanismo De Acción
Target of Action
The primary targets of VU0606684-1 are dihydrofolate reductase (rhDHFR) , thymine synthase (TS) , and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play crucial roles in the folate pathway, which is deeply involved in the synthesis of DNA nucleotides .
Mode of Action
VU0606684-1 interacts with its targets by inhibiting their activities . The compound displays potent inhibitory activity against rhDHFR, TS, and AICARFT . This inhibition disrupts the folate pathway, affecting the synthesis of DNA nucleotides .
Biochemical Pathways
The affected biochemical pathway is the folate pathway . This pathway is vital for the synthesis of DNA nucleotides and involves one-carbon transfer . By inhibiting key enzymes in this pathway, VU0606684-1 disrupts DNA synthesis, leading to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that nonclassical antifolates, such as vu0606684-1, are generally more lipophilic and enter cells through passive diffusion . This property may influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The molecular and cellular effects of VU0606684-1’s action include the induction of S-phase arrest and apoptosis in cells . Specifically, studies have shown that HL-60 cells treated with a similar compound displayed these effects . The induction of apoptosis was confirmed to be acting through a lysosome-nonmitochondrial pathway .
Propiedades
IUPAC Name |
9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-27-22-21(23(31)30(25(27)32)14-7-11-18-9-4-3-5-10-18)29-16-8-15-28(24(29)26-22)19-12-6-13-20(17-19)33-2/h3-6,9-10,12-13,17H,7-8,11,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWNMQLNTZFORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2811798.png)

![3-[1-(Phenylsulfonyl)-4-piperidyl]propanoic acid](/img/structure/B2811802.png)
![3-methoxy-N-{3-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2811803.png)
![Methyl 2-({[(1-cyanocyclopentyl)carbamoyl]methyl}[(2-methylphenyl)methyl]amino)acetate](/img/structure/B2811806.png)
![N-(1-cyanocyclopropyl)-3-[2-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B2811807.png)





